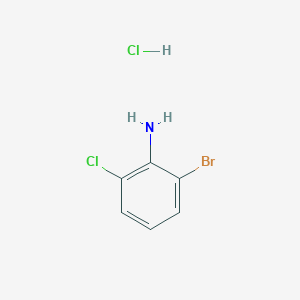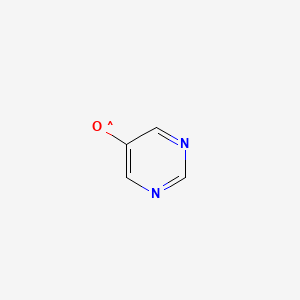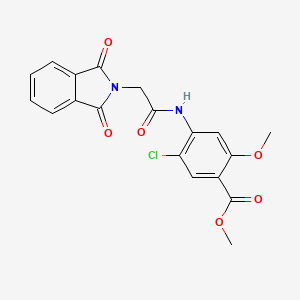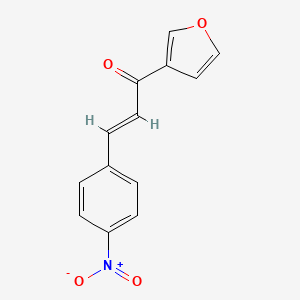![molecular formula C26H26N6O3S B2708947 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1223815-82-4](/img/no-structure.png)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (PTPs) are a class of compounds designed as adenosine receptor antagonists . They have been used to develop functionalized ligands to target adenosine receptors . These compounds have shown promising results in the development of multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .
Synthesis Analysis
The PTP scaffold was chosen as a pharmacophore for the adenosine receptors. It was substituted at the 5 position with reactive linkers of different lengths. These compounds were then used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .Molecular Structure Analysis
The preferred binding mode at the single receptor was driven by the substitution present at the 5 position .Chemical Reactions Analysis
The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold was chosen as a pharmacophore for the adenosine receptors. It was substituted at the 5 position with reactive linkers of different lengths .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into compounds with similar structural features focuses on the synthesis of novel heterocyclic compounds incorporating various moieties. For instance, compounds incorporating thiadiazole, pyrazole, and triazolo[3,4-c]pyrazine structures have been synthesized and identified using a range of spectroscopic techniques. These compounds are explored for their potential applications based on their chemical properties and reactivity (Fadda et al., 2017).
Biological Activities
The biological evaluation of structurally similar compounds reveals a broad spectrum of activities, ranging from insecticidal to antimicrobial properties. For example, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles were synthesized and showed potent inhibitory activity against various bacteria, indicating their potential as antimicrobial agents (Reddy et al., 2013). Furthermore, compounds with 1,2,4-triazole and pyrazole fragments demonstrated significant pharmacological potential, suggesting their use in developing new therapeutic agents (Fedotov et al., 2022).
Anticancer and Antitumor Properties
Research on similar compounds also extends into anticancer and antitumor applications. Syntheses of new antipyrine-based heterocycles have been explored for their anticancer and antimicrobial activities, with some compounds showing promise as anticancer agents (Riyadh et al., 2013). This indicates the potential of such structures in the design of new drugs targeting cancer cells.
Enzyme Inhibition
Another avenue of research involves the design and synthesis of compounds as enzyme inhibitors. For example, pyrazolo[1,5-a]-1,3,5-triazine derivatives have been evaluated as inhibitors of Aurora-A kinase, a target in cancer therapy, showcasing the compound's utility in developing novel anticancer therapies (Shaaban et al., 2011).
Mecanismo De Acción
Target of action
Compounds with a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core structure have been found to inhibit certain kinases, such as c-Met kinase . Therefore, it’s possible that “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide” might also target similar kinases.
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(4-methoxyphenyl)acetamide, which is synthesized from 4-methoxyaniline and acetic anhydride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "4-methoxyaniline", "acetic anhydride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: 4-butoxyaniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of a reducing agent such as iron powder and a solvent such as ethanol to form the corresponding amide. The amide is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium azide to form the corresponding azide. The azide is then reduced using hydrogen gas and palladium on carbon to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(4-methoxyphenyl)acetamide: 4-methoxyaniline is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the corresponding acetamide.", "Coupling of intermediates: The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(4-methoxyphenyl)acetamide intermediates are coupled using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine and a solvent such as dimethylformamide (DMF) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide." ] } | |
Número CAS |
1223815-82-4 |
Fórmula molecular |
C26H26N6O3S |
Peso molecular |
502.59 |
Nombre IUPAC |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H26N6O3S/c1-3-4-15-35-21-9-5-18(6-10-21)22-16-23-25-28-29-26(31(25)13-14-32(23)30-22)36-17-24(33)27-19-7-11-20(34-2)12-8-19/h5-14,16H,3-4,15,17H2,1-2H3,(H,27,33) |
Clave InChI |
QLQIFHMZZBRFFT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)OC)C3=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-chromen-2-one](/img/structure/B2708869.png)
![N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B2708871.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2708873.png)

![N-[(4-chlorophenyl)methyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2708875.png)
![8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708876.png)

![N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2708883.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)